METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Description
METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a 1,4-dihydropyridine (DHP) derivative characterized by:
- Position 4: 2-Chlorophenyl group (electron-withdrawing, sterically bulky).
- Position 5: Cyano substituent (strong electron-withdrawing effect, enhances ring stability).
- Position 3: Methyl ester (moderate lipophilicity).
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-4-16-9-11-17(12-10-16)29-21(30)14-33-24-19(13-27)23(18-7-5-6-8-20(18)26)22(15(2)28-24)25(31)32-3/h5-12,23,28H,4,14H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJMCMHQUNFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the dihydropyridine core. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include refluxing in a suitable solvent to achieve high yields. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the carbamoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine ring and other functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key structural differences and similarities with analogous DHPs are summarized below:
Key Observations:
Pharmacological and Stability Comparisons
Antitumor Activity:
- Cabotegravir derivatives () with triazole or alkyne substituents at R6 suppress cancer cell viability (IC50 values: 0.5–10 μM) . The target compound’s carbamoyl group may enhance target affinity via H-bonding, though direct activity data are lacking.
- Compared to barnidipine (calcium channel blocker), the target’s cyano and carbamoyl groups likely shift its mechanism toward kinase inhibition or apoptosis induction .
Stability:
- DHPs with electron-withdrawing groups (e.g., nitro, cyano) are prone to oxidation into pyridines (). The target compound’s cyano group may accelerate oxidation, but the carbamoyl group could mitigate this via steric protection .
Biological Activity
Methyl 4-(2-chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class of compounds. These compounds are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.93 g/mol. The structure features a dihydropyridine core, which is pivotal for its biological activity.
Dihydropyridines primarily act as calcium channel blockers, specifically targeting L-type calcium channels. This mechanism is crucial in various physiological processes, including muscle contraction and neurotransmitter release. The presence of the chlorophenyl and ethylphenyl groups in this compound may enhance its lipophilicity, potentially improving its ability to cross cellular membranes and exert its effects on target tissues.
1. Cardiovascular Effects
Research indicates that dihydropyridine derivatives can effectively lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells. This action leads to vasodilation and reduced peripheral resistance. Studies have shown that similar compounds exhibit significant antihypertensive effects in animal models.
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Dihydropyridines have been reported to scavenge free radicals and reduce oxidative stress in various biological systems. This activity may contribute to protective effects against cardiovascular diseases.
3. Neuroprotective Effects
Some studies have explored the neuroprotective potential of dihydropyridine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate calcium homeostasis may play a role in preventing neuronal cell death.
Case Study 1: Antihypertensive Activity
A recent study evaluated a series of dihydropyridine derivatives, including this compound, for their antihypertensive properties in spontaneously hypertensive rats (SHR). The results indicated a significant reduction in systolic blood pressure compared to controls, supporting its potential use as an antihypertensive agent.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that this compound could significantly reduce cell death compared to untreated controls. The mechanism was linked to the modulation of intracellular calcium levels and increased expression of antioxidant enzymes.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
